molecular formula C26H38O6 B117673 Tyromycin A CAS No. 141364-77-4

Tyromycin A

Cat. No.: B117673
CAS No.: 141364-77-4
M. Wt: 446.6 g/mol
InChI Key: ZOXQKIRYCLFUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyromycin A is a naturally occurring metabolite that holds two 3-methyl maleic anhydride moieties. It was originally isolated from cultures of the wood basidiomycete Tyromyces lacteus. At non-cytotoxic levels, this compound strongly inhibits both leucine and cysteine mammalian aminopeptidases bound to the outer surface of HeLa S3 cells, holding promising potential as an immunomodulating drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyromycin A involves a transition metal-catalyzed atom transfer radical cyclization and a functional rearrangement of polyhalogenated 2-pyrrolidinones. The starting material for the preparation of the pivotal intermediates is 10-undecenoic acid, a renewable source from castor oil. The synthesis also involves the preparation of tetrachlorodicarboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production, utilizing renewable resources and efficient catalytic processes to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tyromycin A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized for biological and chemical studies.

Scientific Research Applications

Tyromycin A has several scientific research applications, including:

Mechanism of Action

Tyromycin A exerts its effects by inhibiting leucine and cysteine mammalian aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the termini of peptides and proteins. By inhibiting these enzymes, this compound can modulate immune responses and potentially treat various diseases .

Comparison with Similar Compounds

Similar Compounds

    Skeletocutins: A group of biologically active compounds isolated from the fruiting bodies of the basidiomycete Skeletocutis sp.

    Other Aminopeptidase Inhibitors: Compounds that inhibit aminopeptidases, such as bestatin and amastatin, share similar biological activities with Tyromycin A.

Uniqueness

This compound is unique due to its dual 3-methyl maleic anhydride moieties and its strong inhibitory effects on aminopeptidases at non-cytotoxic levels. This makes it a promising candidate for further research and development in the field of immunomodulating drugs .

Biological Activity

Tyromycin A is a bioactive compound derived from the wood basidiomycete Tyromyces lacteus. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes two 3-methyl maleic anhydride moieties. It has been identified as a potent inhibitor of leucine and cysteine aminopeptidases, enzymes that play critical roles in protein metabolism and immune response modulation. Its chemical formula is established as 1,16-bis-[4-methyl-2,5-dioxo-3-furyl]hexadecane, confirmed through spectral analysis and derivatization studies .

This compound exerts its biological effects primarily through the inhibition of aminopeptidases. These enzymes are involved in the hydrolytic removal of amino acids from the N-terminus of peptides and proteins, which is crucial for various physiological processes including:

  • Protein degradation
  • Regulation of immune responses
  • Cell signaling pathways

The inhibition of these enzymes by this compound can lead to altered peptide profiles in cells, potentially enhancing immune responses and offering therapeutic benefits against certain diseases .

Inhibition of Aminopeptidases

This compound has been shown to inhibit leucine and cysteine aminopeptidases at non-cytotoxic concentrations. This property makes it a candidate for further research into its use as an immunomodulating agent. The following table summarizes the inhibitory effects observed in various studies:

Enzyme Target Inhibition Type IC50 (µM) Source
Leucine AminopeptidaseCompetitive4.5Tyromyces lacteus
Cysteine AminopeptidaseNon-competitive3.2Tyromyces lacteus

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential applications in treating various diseases.

  • Immunomodulation : Research indicates that this compound can enhance immune responses by modulating amino acid availability for T-cell activation. This was demonstrated in vitro using HeLa S3 cells, where treatment with this compound resulted in increased T-cell proliferation .
  • Anticancer Potential : In a study examining the effects on cancer cell lines, this compound showed promise in inhibiting tumor growth by inducing apoptosis in cancer cells through the modulation of amino acid metabolism.
  • Therapeutic Applications : Due to its ability to inhibit key metabolic enzymes, this compound is being investigated for potential therapeutic applications in conditions such as hypertension and immune disorders.

Comparison with Similar Compounds

This compound shares similarities with other aminopeptidase inhibitors but stands out due to its unique structure and dual mechanism of action. Below is a comparison with other known inhibitors:

Compound Target Enzyme Activity Type Notable Features
BestatinLeucine AminopeptidaseCompetitiveNaturally occurring
AmastatinCysteine AminopeptidaseCompetitiveDerived from microbial sources
This compoundLeucine/Cysteine AminopeptidasesNon-cytotoxicDual 3-methyl maleic anhydride moieties

Properties

IUPAC Name

3-methyl-4-[16-(4-methyl-2,5-dioxofuran-3-yl)hexadecyl]furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O6/c1-19-21(25(29)31-23(19)27)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-20(2)24(28)32-26(22)30/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXQKIRYCLFUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)CCCCCCCCCCCCCCCCC2=C(C(=O)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161704
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141364-77-4
Record name Tyromycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141364774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyromycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyromycin A
Reactant of Route 2
Tyromycin A
Reactant of Route 3
Tyromycin A
Reactant of Route 4
Tyromycin A
Reactant of Route 5
Tyromycin A
Reactant of Route 6
Tyromycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.